Benzophenone Oxime Demonstrates Distinct Hammett ρ = +0.33 in Mn(III) Oxidative Hydrolysis Kinetics
Benzophenone oxime exhibits a Hammett reaction constant (ρ) of +0.33 in oxidative hydrolysis by manganese(III) acetate, contrasting sharply with acetophenone oxime (ρ = +0.73) and benzaldoximes (ρ = -1.0) [1]. This quantitative difference establishes that benzophenone oxime undergoes a distinct rate-determining step—addition of Mn(III) to the C=N bond—whereas aldoximes proceed via initial one-electron transfer [1]. The ρ value of +0.33 indicates modest sensitivity to substituent electronic effects, positioning benzophenone oxime as an intermediate case between the strongly substituent-influenced acetophenone system and the electron-transfer-driven aldoxime system.
| Evidence Dimension | Hammett reaction constant (ρ) for oxidative hydrolysis with Mn(III) acetate |
|---|---|
| Target Compound Data | ρ = +0.33 |
| Comparator Or Baseline | Acetophenone oxime: ρ = +0.73; Benzaldoximes: ρ = -1.0 |
| Quantified Difference | Benzophenone oxime ρ is 0.40 units lower than acetophenone oxime; 1.33 units higher than benzaldoximes (sign reversal) |
| Conditions | 28 ± 0.2°C in acetic acid (76% v/v); Mn(III)(OAc)₃ oxidant |
Why This Matters
This mechanistic distinction determines whether a given ketoxime will follow an electron-transfer or addition pathway under oxidative conditions, directly impacting reaction design, product distribution, and expected yields.
- [1] Ramakrishnan K, Sankaran KR, Srinivasan VS. Kinetics of oxidative hydrolysis of benzaldoximes, acetophenoneoxime and benzophenoneoxime by manganese(III) acetate. Indian Journal of Chemistry. 1990;29A:843-846. View Source
